1-Ethyl-[4,4']bipiperidinyl dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-[4,4’]bipiperidinyl dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2 and a molecular weight of 269.25 g/mol . It is a derivative of bipiperidine, a compound consisting of two piperidine rings connected by a single bond. This compound is often used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-[4,4’]bipiperidinyl dihydrochloride typically involves the reaction of 1-ethylpiperidine with 4,4’-bipiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
1-Ethyl-[4,4’]bipiperidinyl dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur with this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-[4,4’]bipiperidinyl dihydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Ethyl-[4,4’]bipiperidinyl dihydrochloride involves its interaction with specific molecular targets and pathways within cells. This compound can bind to and modulate the activity of certain enzymes, receptors, or other proteins, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-[4,4’]bipiperidinyl dihydrochloride can be compared to other similar compounds, such as:
1-Methyl-[4,4’]bipiperidinyl dihydrochloride: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-Propyl-[4,4’]bipiperidinyl dihydrochloride: Another similar compound with a propyl group, which can also lead to variations in its properties and applications.
The uniqueness of 1-Ethyl-[4,4’]bipiperidinyl dihydrochloride lies in its specific chemical structure, which imparts distinct properties and makes it suitable for particular research and industrial applications .
Eigenschaften
Molekularformel |
C12H26Cl2N2 |
---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
1-ethyl-4-piperidin-4-ylpiperidine;dihydrochloride |
InChI |
InChI=1S/C12H24N2.2ClH/c1-2-14-9-5-12(6-10-14)11-3-7-13-8-4-11;;/h11-13H,2-10H2,1H3;2*1H |
InChI-Schlüssel |
DITGJCQRCYSRJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(CC1)C2CCNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.